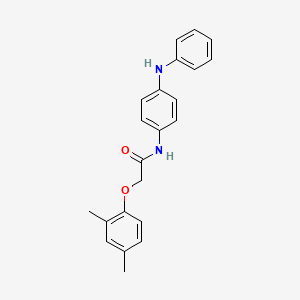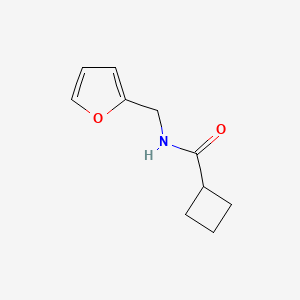
N-(4-anilinophenyl)-2-(2,4-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-anilinophenyl)-2-(2,4-dimethylphenoxy)acetamide, also known as ADPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the acetamide family and has a molecular weight of 357.45 g/mol. ADPAA has been shown to exhibit a range of biochemical and physiological effects, making it a promising tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of N-(4-anilinophenyl)-2-(2,4-dimethylphenoxy)acetamide is not fully understood, but it is thought to act as a modulator of specific receptors in the body. N-(4-anilinophenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to interact with the sigma-1 receptor, which is involved in various physiological processes such as pain perception, cell survival, and neurotransmitter release. N-(4-anilinophenyl)-2-(2,4-dimethylphenoxy)acetamide has also been shown to interact with the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to exhibit a range of biochemical and physiological effects, including the modulation of ion channels, the inhibition of cell proliferation, and the regulation of neurotransmitter release. N-(4-anilinophenyl)-2-(2,4-dimethylphenoxy)acetamide has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-anilinophenyl)-2-(2,4-dimethylphenoxy)acetamide in lab experiments is its specificity for certain receptors, which allows researchers to study specific biological pathways. N-(4-anilinophenyl)-2-(2,4-dimethylphenoxy)acetamide is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using N-(4-anilinophenyl)-2-(2,4-dimethylphenoxy)acetamide is its potential toxicity, which requires careful handling and dosing in experiments.
Orientations Futures
There are several future directions for the use of N-(4-anilinophenyl)-2-(2,4-dimethylphenoxy)acetamide in scientific research. One area of interest is the development of N-(4-anilinophenyl)-2-(2,4-dimethylphenoxy)acetamide-based drugs for the treatment of various diseases, including cancer and neurological disorders. Another area of interest is the study of the sigma-1 receptor and its role in various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of N-(4-anilinophenyl)-2-(2,4-dimethylphenoxy)acetamide and its potential side effects.
Conclusion:
In conclusion, N-(4-anilinophenyl)-2-(2,4-dimethylphenoxy)acetamide is a promising tool for scientific research due to its specificity for certain receptors and its range of biochemical and physiological effects. N-(4-anilinophenyl)-2-(2,4-dimethylphenoxy)acetamide has been used in various research applications and has the potential to be developed into therapeutic agents for various diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
N-(4-anilinophenyl)-2-(2,4-dimethylphenoxy)acetamide can be synthesized using a multi-step process that involves the reaction of 4-bromoaniline with 2,4-dimethylphenol, followed by the addition of acetic anhydride and sodium acetate. The resulting product is purified using column chromatography to obtain pure N-(4-anilinophenyl)-2-(2,4-dimethylphenoxy)acetamide. This synthesis method has been optimized by researchers to yield high purity and yield of N-(4-anilinophenyl)-2-(2,4-dimethylphenoxy)acetamide.
Applications De Recherche Scientifique
N-(4-anilinophenyl)-2-(2,4-dimethylphenoxy)acetamide has been used in various scientific research applications, including drug discovery, cancer research, and neuroscience. In drug discovery, N-(4-anilinophenyl)-2-(2,4-dimethylphenoxy)acetamide has been used as a lead compound for developing new drugs that target specific biological pathways. In cancer research, N-(4-anilinophenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, N-(4-anilinophenyl)-2-(2,4-dimethylphenoxy)acetamide has been used to study the role of specific receptors in the brain.
Propriétés
IUPAC Name |
N-(4-anilinophenyl)-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-16-8-13-21(17(2)14-16)26-15-22(25)24-20-11-9-19(10-12-20)23-18-6-4-3-5-7-18/h3-14,23H,15H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRZQWTXJVUUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-tert-butylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5833694.png)
![methyl {5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5833700.png)
![N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5833706.png)
![5-phenyl-2-furaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5833717.png)
![5-hydroxy-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5833720.png)


![2-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5833745.png)



![N-{3-[N-(4-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5833770.png)
